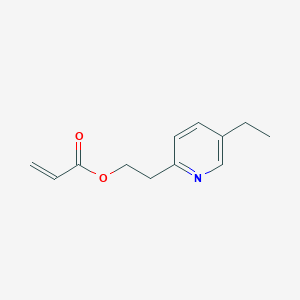
2-(5-Ethyl-2-pyridyl)ethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethyl-2-pyridyl)ethyl acrylate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
One of the primary applications of 2-(5-Ethyl-2-pyridyl)ethyl acrylate is as a monomer in the synthesis of polymers and copolymers. Its acrylate functionality allows it to undergo free radical polymerization, leading to materials with tailored properties.
Table 1: Polymerization Characteristics
| Property | Value |
|---|---|
| Polymerization Type | Free Radical |
| Common Initiators | AIBN, benzoyl peroxide |
| Typical Conditions | Room temperature |
| Resulting Polymers | Poly(this compound) |
Coatings and Adhesives
Due to its chemical structure, this compound is utilized in formulating coatings and adhesives that require good adhesion properties and durability. The incorporation of pyridine enhances the thermal stability and chemical resistance of the resulting materials.
Biomedical Applications
In biomedical research, this compound is explored for its potential in drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating drugs and controlling their release rates.
Case Study: Drug Delivery Hydrogels
A study demonstrated that hydrogels synthesized from this compound exhibited controlled release profiles for anticancer agents, showing promise for targeted therapy applications .
Sensors and Electronics
The compound is also investigated for use in electronic sensors due to its electroactive properties when polymerized. These sensors can detect changes in environmental conditions or biological markers.
Eigenschaften
CAS-Nummer |
122-93-0 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-(5-ethylpyridin-2-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-3-10-5-6-11(13-9-10)7-8-15-12(14)4-2/h4-6,9H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
WNNZOJYVMCYPRO-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)CCOC(=O)C=C |
Kanonische SMILES |
CCC1=CN=C(C=C1)CCOC(=O)C=C |
Key on ui other cas no. |
122-93-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















